8-Epimisoprostol

Catalog No.
S15811022
CAS No.
M.F
C22H38O5
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Epimisoprostol

Product Name

8-Epimisoprostol

IUPAC Name

methyl 7-[(1R,2S,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m1/s1

InChI Key

OJLOPKGSLYJEMD-NXRIWZSXSA-N

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O

Isomeric SMILES

CCCCC(C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O

8-Epimisoprostol, also known as 8-iso Misoprostol, is a synthetic analog of prostaglandin E1 (PGE1). It is primarily recognized as an impurity in the production of misoprostol, a medication widely used for the treatment of gastric ulcers and for various gynecological indications, including labor induction and management of postpartum hemorrhage . The molecular formula of 8-Epimisoprostol is C22H38O5C_{22}H_{38}O_{5} with a molecular weight of approximately 382.5 g/mol.

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one functional group with another. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

These reactions are essential for understanding its stability and reactivity in various chemical environments.

The synthesis of 8-Epimisoprostol typically involves:

  • Preparation of Vinyl Cuprate: This is achieved by reacting vinyl stannane with copper halide and alkyllithium.
  • Cuprate Coupling: The vinyl cuprate is then coupled with a protected enone.
  • Deprotection and Purification: The product undergoes deprotection followed by purification through chromatography.

This synthetic route highlights its complexity and the need for careful handling during its production.

8-Epimisoprostol serves primarily as an analytical standard in scientific research. Its applications include:

  • Quality control in the production of misoprostol.
  • Studies related to lipid biochemistry and reactive oxygen/nitrogen pathways.
  • Pharmacological studies assessing the stability and degradation products of misoprostol .

While it does not have widespread clinical applications on its own, its significance lies in its role as a byproduct in misoprostol synthesis.

Interaction studies involving 8-Epimisoprostol focus on its metabolic pathways and potential interactions with other drugs. For instance, misoprostol’s metabolism has been shown to involve rapid conversion to its active form, misoprostol acid, which may influence how 8-Epimisoprostol is processed in the body . Additionally, studies have indicated that exposure to moisture can catalyze the degradation processes leading to increased levels of 8-Epimisoprostol in pharmaceutical preparations .

8-Epimisoprostol shares structural similarities with several other compounds, particularly other prostaglandin analogs. Key comparisons include:

CompoundDescriptionUnique Features
MisoprostolUsed for gastric ulcer treatment and labor inductionActive pharmaceutical ingredient
Isosorbide MononitrateUsed in combination with misoprostol for medical abortionsPrimarily a nitrate vasodilator
11β-MisoprostolAnother epimer related to misoprostolDistinct stereochemistry affecting activity
8-Iso-Prostaglandin F2αA biomarker for oxidative stressUsed primarily in research settings

The uniqueness of 8-Epimisoprostol lies in its formation as an impurity during the synthesis of misoprostol and its specific interactions within biological systems compared to these other compounds .

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

382.27192431 g/mol

Monoisotopic Mass

382.27192431 g/mol

Heavy Atom Count

27

UNII

FDN64UJW97

Dates

Last modified: 08-15-2024

Explore Compound Types